molecular formula C24H27NO4S B281474 N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide

Cat. No. B281474
M. Wt: 425.5 g/mol
InChI Key: SNUWYHPIYIGPSU-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TDB or TDBA and has been shown to have a wide range of biological effects. In

Mechanism of Action

The exact mechanism of action of TDB is not fully understood, but it is believed to act on multiple pathways in the body. TDB has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress. TDB has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
TDB has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective, anti-inflammatory, and anti-tumor properties, TDB has also been shown to have antioxidant effects. TDB has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using TDB in lab experiments is its versatility. TDB has been shown to have a wide range of biological effects, making it a potential candidate for a variety of research applications. However, one limitation of TDB is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving TDB. One area of interest is in the development of TDB derivatives with improved solubility and bioavailability. Another potential direction is in the exploration of TDB's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, TDB's anti-inflammatory and anti-tumor properties make it a potential candidate for cancer research.

Synthesis Methods

The synthesis of TDB involves a multi-step process that begins with the reaction of 4-ethylphenol with paraformaldehyde to produce 4-ethylphenol formaldehyde resin. The resin is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to produce 4-ethylphenylsulfonyl-2,3-dicyano-5,6-dichlorobenzoquinone. The final step involves the reaction of the benzoquinone with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamine to produce TDB.

Scientific Research Applications

TDB has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where TDB has been shown to have neuroprotective effects. TDB has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer research.

properties

Molecular Formula

C24H27NO4S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(4-ethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide

InChI

InChI=1S/C24H27NO4S/c1-3-7-24(26)25(30(27,28)19-13-10-17(4-2)11-14-19)18-12-15-23-21(16-18)20-8-5-6-9-22(20)29-23/h10-16H,3-9H2,1-2H3

InChI Key

SNUWYHPIYIGPSU-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)CC

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)CC

Origin of Product

United States

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